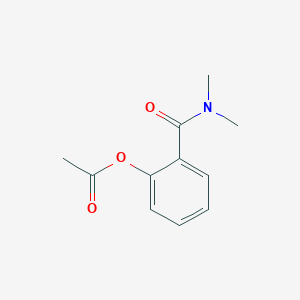
2-(Dimethylcarbamoyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylcarbamoyl)phenyl acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phenyl ring substituted with a dimethylcarbamoyl group and an acetate group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylcarbamoyl)phenyl acetate typically involves the esterification of phenyl acetate with dimethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to prevent the decomposition of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylcarbamoyl)phenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong base such as sodium hydroxide, it can be hydrolyzed to produce phenol and an acetate salt.
Reduction: It can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide, water, and heat.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phenol and sodium acetate.
Reduction: Corresponding alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylcarbamoyl)phenyl acetate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylcarbamoyl)phenyl acetate involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, used in similar applications but lacks the dimethylcarbamoyl group.
2-[(Dimethylcarbamoyl)sulfanyl]phenyl acetate: A similar compound with a sulfanyl group instead of an acetate group, offering different reactivity and applications.
Uniqueness
2-(Dimethylcarbamoyl)phenyl acetate is unique due to the presence of both the dimethylcarbamoyl and acetate groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
[2-(dimethylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C11H13NO3/c1-8(13)15-10-7-5-4-6-9(10)11(14)12(2)3/h4-7H,1-3H3 |
InChI Key |
LDUSLLPEYPERBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















